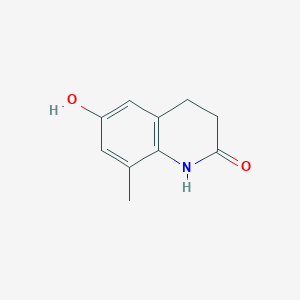

6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one

Übersicht

Beschreibung

6-Hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminoacetophenone and methyl acrylate, the compound can be synthesized via a multi-step process involving condensation, cyclization, and hydrolysis reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of 6-oxo-8-methyl-3,4-dihydroquinolin-2(1H)-one.

Reduction: Formation of 6-hydroxy-8-methyl-1,2,3,4-tetrahydroquinolin-2(1H)-one.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one exhibits significant antimicrobial properties. Its structure allows it to interact with biological targets, making it a candidate for the development of new antimicrobial agents. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, suggesting its potential use in treating infections caused by resistant strains.

Anticonvulsant Properties

The compound is also being investigated for its anticonvulsant effects. In a series of studies, derivatives similar to this compound were tested for their ability to inhibit seizures in animal models. These studies indicated that certain modifications to the molecular structure enhance its efficacy as an anticonvulsant agent .

Inhibition of Acetylcholinesterase

A significant application of this compound is its role as an acetylcholinesterase inhibitor. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Compounds structurally related to this compound have shown promising results in inhibiting human recombinant acetylcholinesterase, indicating their potential as multitarget small molecules for therapeutic interventions .

Biological Research

Cancer Research

The antiproliferative activity of this compound has been explored in various cancer cell lines. Studies have demonstrated its potential to inhibit cell growth in human cervical carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. This suggests that the compound may play a role in cancer treatment strategies by targeting specific pathways involved in tumor growth .

Topoisomerase Inhibition

Recent findings indicate that compounds similar to this compound can act as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This activity positions the compound as a candidate for developing new antibiotics against Gram-negative bacteria .

Synthetic Applications

Chemical Synthesis Intermediates

this compound serves as an important intermediate in synthesizing other pharmacologically active compounds. For example, it is utilized in the preparation of cilostazol, a drug used to treat intermittent claudication. The synthesis process involves alkylating the phenolic group of 6-hydroxy-3,4-dihydroquinolinone with specific reagents under controlled conditions to yield high-purity products suitable for pharmaceutical applications .

Table 1: Biological Activities of this compound

Wirkmechanismus

The mechanism of action of 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The hydroxyl group and the quinoline ring are crucial for its activity, allowing it to form hydrogen bonds and π-π interactions with its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline: The parent compound of the quinoline family.

8-Hydroxyquinoline: Known for its metal-chelating properties.

6-Methylquinoline: A methyl-substituted derivative with different biological activities.

Uniqueness

6-Hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both a hydroxyl group and a methyl group on the quinoline ring, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives.

Biologische Aktivität

6-Hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. Research has indicated its potential in various therapeutic applications, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a quinoline core with a hydroxyl group at the 6th position and a methyl group at the 8th position. This unique arrangement enhances its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially altering their activity.

- Receptor Binding : It can bind to cellular receptors, influencing signaling pathways.

- DNA Interaction : The compound may also interact with DNA, leading to effects on gene expression and cellular proliferation.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations.

Anticancer Activity

Research indicates that this compound possesses anticancer properties. For instance, it has been evaluated for its ability to inhibit colorectal cancer (CRC) cell growth by inducing oxidative stress and cellular apoptosis. The mechanism involves disrupting the balance of reactive oxygen species (ROS), leading to cell death in cancerous cells .

Study on Anticancer Properties

In a recent study focused on CRC, the compound was found to suppress colony formation and migration of HCT-116 cells. It also deregulated proteins involved in cell proliferation and metastasis. These findings suggest that this compound could serve as a lead compound in drug discovery targeting CRC .

Antimicrobial Evaluation

Another investigation assessed the compound's efficacy against Mycobacterium tuberculosis. The results indicated that it exhibited good activity against multiple strains of drug-resistant tuberculosis, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition; ROS induction |

| 8-Hydroxyquinoline | Moderate | Low | Metal chelation |

| 6-Methylquinoline | Low | Moderate | Receptor binding |

Eigenschaften

IUPAC Name |

6-hydroxy-8-methyl-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-4-8(12)5-7-2-3-9(13)11-10(6)7/h4-5,12H,2-3H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEMDRZCNPEHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239768-83-2 | |

| Record name | 6-hydroxy-8-methyl-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.